molecular formula C17H17N3O4 B2635174 N-benzyl-N'-(3-nitrophenyl)butanediamide CAS No. 620543-33-1

N-benzyl-N'-(3-nitrophenyl)butanediamide

Cat. No.: B2635174
CAS No.: 620543-33-1
M. Wt: 327.34
InChI Key: DQVBNJFGLMKODK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N’-(3-nitrophenyl)butanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group attached to one nitrogen atom and a 3-nitrophenyl group attached to another nitrogen atom within the butanediamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-(3-nitrophenyl)butanediamide typically involves the reaction of benzylamine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with butanediamine to form the final product. The reaction conditions are generally mild, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N-benzyl-N’-(3-nitrophenyl)butanediamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-(3-nitrophenyl)butanediamide undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Alkyl halides, aryl halides, nucleophiles.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitro derivatives.

    Substitution: Various substituted amides.

Scientific Research Applications

N-benzyl-N’-(3-nitrophenyl)butanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-benzyl-N’-(3-nitrophenyl)butanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or altering its function. The nitro group plays a crucial role in the compound’s reactivity, facilitating its interaction with the target molecule. The pathways involved in its mechanism of action include enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N’-(4-nitrophenyl)butanediamide
  • N-benzyl-N’-(2-nitrophenyl)butanediamide
  • N-benzyl-N’-(3-chlorophenyl)butanediamide

Uniqueness

N-benzyl-N’-(3-nitrophenyl)butanediamide is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits distinct properties that make it suitable for specific applications in research and industry.

Properties

IUPAC Name

N-benzyl-N'-(3-nitrophenyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c21-16(18-12-13-5-2-1-3-6-13)9-10-17(22)19-14-7-4-8-15(11-14)20(23)24/h1-8,11H,9-10,12H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVBNJFGLMKODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901329955
Record name N-benzyl-N'-(3-nitrophenyl)butanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678252
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

620543-33-1
Record name N-benzyl-N'-(3-nitrophenyl)butanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.